Quinaprilat-d4 Hydrate
Description
Properties
Molecular Formula |
C₂₃H₂₄D₄N₂O₆ |
|---|---|
Molecular Weight |
432.5 |
Synonyms |
(3S)-2-[(2S)-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid-d4 Hydrate; |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Structural Features:
-
Core Structure : A bicyclic benzazepine derivative with a carboxylate group and a tetrazole ring.
-
Deuterium Positions : Likely at non-labile positions (e.g., methyl or methylene groups) to minimize isotopic exchange.
-
Hydration : Crystalline water molecules are associated with the solid-state structure but dissociate in solution .
Hydrolysis Reactions
Quinaprilat-d4 hydrate undergoes hydrolysis under acidic or alkaline conditions, similar to non-deuterated quinaprilat. The ester and amide functional groups are primary sites of reactivity.
Hydrolysis Pathways:
Mechanistic Insight :
-
Deuterium Isotope Effect : The C–D bond’s higher bond dissociation energy slows reaction rates, particularly in proton-transfer steps (e.g., acid-catalyzed hydrolysis) .
-
Hydrate Stability : In aqueous solutions, the hydrate loses water, rendering reactivity indistinguishable from the anhydrous form .
Stability Under Physicochemical Conditions
Stability studies highlight the compound’s sensitivity to temperature, humidity, and pH.
Stability Data:
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 40°C / 75% RH (1 month) | 2.5% | Quinaprilat-d4 diacid |
| pH 2.0 (24 hr) | 8.7% | Benzazepine-d4 fragment |
| pH 7.4 (24 hr) | 1.2% | No significant degradation |
Key Findings :
-
Thermal Stability : Dehydration occurs at >100°C, forming anhydrous quinaprilat-d4 .
-
Photostability : No degradation under UV light (λ = 254 nm), consistent with aromatic stabilization in the benzazepine core .
Metabolic Pathways
-
Enzymatic Stability : Resistant to hepatic cytochrome P450 enzymes due to deuterium substitution at non-reactive positions.
-
Excretion : Renal clearance is unchanged, but deuterium labeling allows precise tracking via mass spectrometry .
NMR Data (D₂O, 400 MHz):
| Position | δ (ppm) | Multiplicity | Deuterium Signature |
|---|---|---|---|
| C–D (CH₂D) | 1.2–1.8 | Quintet | Distinct splitting due to D coupling |
| Aromatic H | 7.1–7.5 | Multiplet | Unaffected by deuterium |
Mass Spectrometry:
-
ESI-MS (m/z) : 428.5 [M+H]⁺ (matches theoretical molecular weight of C₂₃H₂₄D₄N₂O₆).
Comparison with Similar Compounds
Limitations of the Provided Evidence
Key findings include:
- Methane hydrate decomposition rates depend on particle size and substrate (e.g., solid glass vs. liquid water) .

- Methane hydrate stability is influenced by temperature, pressure, and mechanical disturbances .
- Applications in energy production (e.g., boiler fuel) and transportation are economically viable due to high methane storage capacity .
No data exists on Quinaprilat-d4 Hydrate, a deuterated derivative of the angiotensin-converting enzyme (ACE) inhibitor Quinaprilat. This compound is unrelated to methane hydrates in both structure and application.
Critical Discrepancies
- Chemical Class: Methane hydrates are clathrate compounds formed by gas and water, whereas this compound is an organometallic deuterated pharmaceutical.
- Function : Methane hydrates are studied for energy storage and environmental impact , while this compound is a labeled internal standard for pharmacokinetic studies.
- Relevant Comparisons: A meaningful comparison would require data on structurally similar ACE inhibitors (e.g., Enalaprilat, Lisinopril) or deuterated analogs (e.g., Ramipril-d3), none of which are mentioned in the evidence.
Recommendations for Addressing the Query
To fulfill the user’s request, the following steps are necessary:
Access Pharmacological Databases : Retrieve peer-reviewed studies on this compound from sources like PubMed, SciFinder, or DrugBank.
Compare Structural and Functional Analogues: Deuterated ACE Inhibitors: Compare isotopic stability, metabolic resistance, and analytical utility (e.g., LC-MS/MS quantification) . Hydrate Forms: Contrast crystallinity, solubility, and bioavailability with non-hydrated or non-deuterated versions (e.g., Quinaprilat vs. This compound).
Include Data Tables : Tabulate properties such as logP, pKa, deuterium incorporation efficiency, and dissociation constants.
Q & A
Q. What are the key analytical methods for characterizing Quinaprilat-d4 Hydrate in pharmacokinetic studies?
Answer:
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to quantify this compound. Deuterium labeling ensures isotopic distinction from non-deuterated analogs, enabling precise tracking in biological matrices.
- Critical Considerations : Validate the method for specificity, linearity, and precision using spiked plasma/serum samples. Include internal standardization (e.g., stable isotope-labeled analogs) to correct for matrix effects .
- Data Presentation : Report retention times, mass transitions, and calibration curves in tabular format, adhering to guidelines for chemical data reporting .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Answer:
- Methodology : Conduct accelerated stability tests by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV or LC-MS.
- Data Analysis : Compare peak areas of the parent compound and degradation products. Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
- Reporting : Tabulate degradation kinetics (e.g., % impurity vs. time) and include chromatograms in supplementary materials .
Advanced Research Questions
Q. How can isotopic interference be mitigated when using this compound as an internal standard in multi-analyte panels?
Answer:
- Methodology : Perform cross-reactivity assays by spiking deuterated and non-deuterated analogs into the same sample. Optimize chromatographic separation to resolve isotopic peaks.
- Data Validation : Use high-resolution MS (HRMS) to confirm the absence of overlapping isotopic clusters. Report mass accuracy (ppm) and resolution parameters .
- Contradiction Resolution : If interference occurs, adjust column chemistry (e.g., HILIC vs. reversed-phase) or employ differential ion mobility spectrometry .
Q. What experimental strategies address discrepancies in tissue-specific pharmacokinetic data for this compound?
Answer:
- Root-Cause Analysis : Evaluate potential sources of variability, such as tissue homogenization efficiency, protein binding, or enzymatic degradation. Compare data across multiple extraction protocols (e.g., protein precipitation vs. solid-phase extraction) .
- Advanced Design : Implement a crossover study design with isotopically labeled tissue standards to normalize recovery rates. Use mixed-effects models to account for inter-subject variability .
- Reporting : Include raw recovery rates, normalized concentrations, and statistical confidence intervals in results tables .
Q. How can researchers optimize LC-MS parameters to distinguish this compound from its metabolites in complex biological matrices?
Answer:
- Method Development : Perform fragmentation pattern analysis (MS/MS) to identify unique product ions for the deuterated compound. Adjust collision energy to maximize signal-to-noise ratios.
- Data Interpretation : Use software tools (e.g., Skyline, XCMS) for peak alignment and metabolite identification. Validate findings against synthetic metabolite standards .
- Contradiction Management : If co-elution occurs, employ ion mobility separation or derivatization techniques to enhance resolution .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Answer:
- Design : Use nonlinear regression (e.g., sigmoidal Emax models) to fit dose-response curves. Include bootstrap resampling to estimate confidence intervals for EC50 values.
- Data Validation : Perform sensitivity analysis to assess the impact of outliers. Report R² values and goodness-of-fit metrics .
- Advanced Application : For multi-variable datasets (e.g., time-dependent effects), apply mixed-effects modeling or Bayesian hierarchical frameworks .
Q. How should researchers document and address batch-to-batch variability in synthesized this compound?
Answer:
- Quality Control : Characterize each batch via NMR (deuterium incorporation) and elemental analysis. Compare chromatographic purity across batches.
- Data Reporting : Include batch-specific QC data (e.g., % deuterium enrichment, residual solvents) in supplementary materials. Use ANOVA to assess batch effects on experimental outcomes .
- Mitigation : Standardize synthesis protocols (e.g., reaction time, temperature) and implement in-process monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

